molecular formula C8H8ClNO B1282293 2-Chloro-4-propionylpyridine CAS No. 87121-53-7

2-Chloro-4-propionylpyridine

Cat. No. B1282293
CAS RN: 87121-53-7
M. Wt: 169.61 g/mol
InChI Key: GHONLVKPBHGMJH-UHFFFAOYSA-N
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Description

2-Chloro-4-propionylpyridine is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. Pyridines are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their ability to act as ligands and participate in various chemical reactions. The presence of a chloro and a propionyl group on the pyridine ring can significantly alter the chemical and physical properties of the compound, potentially leading to unique reactivity and applications.

Synthesis Analysis

The synthesis of chlorinated pyridines can be achieved through various methods. For instance, 2-chloro-6-trifluoromethylpyridine was synthesized starting from 2-chloro-6-trichloromethylpyridine with an 86% yield, showcasing the feasibility of chlorination in the pyridine ring . Another example is the synthesis of 2-chloro-4-aminopyridine from 2-chloropyridine through a green nitration and reduction process, which achieved an 81.3% yield . These methods demonstrate the potential pathways for synthesizing 2-chloro-4-propionylpyridine by modifying the functional groups attached to the pyridine nucleus.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be analyzed using various spectroscopic techniques. For example, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was determined using X-ray analysis, and its structural features were further studied by IR, NMR, and electronic spectroscopy . Similarly, the optimized molecular structures and vibrational wavenumbers of compounds like 2-chloro-4-nitropyridine were investigated using density functional theory (DFT) calculations . These studies provide insights into the molecular geometry and electronic distribution in chlorinated pyridines, which would be relevant for 2-chloro-4-propionylpyridine as well.

Chemical Reactions Analysis

Chlorinated pyridines can undergo various chemical reactions, including direct arylation and Suzuki coupling, as demonstrated by the synthesis of a wide variety of heteroarylated 2-arylpyridines using bromo-2-chloropyridines . Additionally, the reactivity of chlorinated pyridines can be influenced by the presence of other substituents on the ring, as seen in the study of 2-chloro-4-nitropyridine and related compounds, where the reactivity was investigated through HOMO-LUMO energies and global descriptors . These findings suggest that 2-chloro-4-propionylpyridine could also participate in similar reactions, potentially leading to a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated pyridines can be quite diverse. For example, the crystal and molecular structures of dimethyl bipyridyl complexes with chloranilic acid were determined, and their phase transitions and vibrations were studied . The study of supramolecular polymers synthesized from chlorinated terpyridines revealed insights into their large-scale synthesis and applications . Furthermore, the investigation of the structure, vibrational, electronic, and NMR analyses of various chlorinated pyridines provided detailed information on their properties, including molecular electrostatic potentials and thermodynamic properties . These studies highlight the importance of understanding the physical and chemical properties of chlorinated pyridines, which would be applicable to 2-chloro-4-propionylpyridine.

Scientific Research Applications

  • Synthesis of Pyrimidines

    • Field : Chemistry
    • Application : “2-Chloro-4-propionylpyridine” is used in the synthesis of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
    • Method : The exact method of how “2-Chloro-4-propionylpyridine” is used in the synthesis of pyrimidines is not specified in the source .
    • Results : Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
  • Anti-Inflammatory Activities

    • Field : Pharmacology
    • Application : Pyrimidines, which can be synthesized using “2-Chloro-4-propionylpyridine”, have been found to have anti-inflammatory effects .
    • Method : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Fungicides and Insecticides Production

    • Field : Agriculture
    • Application : “2-Chloro-4-propionylpyridine” is used in the agricultural business to produce fungicides and insecticides .
    • Method : The exact method of how “2-Chloro-4-propionylpyridine” is used in the production of fungicides and insecticides is not specified in the source .
    • Results : The use of “2-Chloro-4-propionylpyridine” in the production of fungicides and insecticides helps in the protection of crops against various pests and diseases .
  • Antihistamines and Antiarrythmics Production

    • Field : Pharmacology
    • Application : “2-Chloro-4-propionylpyridine” is used to produce antihistamines and antiarrythmics for medicinal use .
    • Method : The exact method of how “2-Chloro-4-propionylpyridine” is used in the production of antihistamines and antiarrythmics is not specified in the source .
    • Results : Antihistamines are drugs that can relieve allergy symptoms, and antiarrythmics are medications used to treat abnormal rhythms of the heart, such as atrial fibrillation, atrial flutter, ventricular tachycardia, and ventricular fibrillation .
  • Synthesis of Pyrithione

    • Field : Chemistry
    • Application : “2-Chloro-4-propionylpyridine” is used in the synthesis of pyrithione . Pyrithione is a fungicide found in some shampoos .
    • Method : The exact method of how “2-Chloro-4-propionylpyridine” is used in the synthesis of pyrithione is not specified in the source .
    • Results : Pyrithione, the conjugate base of 2-mercaptopyridine-N-oxide, is a fungicide found in some shampoos .
  • Synthesis of Pyripropoxyfen

    • Field : Chemistry
    • Application : “2-Chloro-4-propionylpyridine” is used in the synthesis of pyripropoxyfen . Pyripropoxyfen is a pesticide that interferes with the growth and development of certain insects .
    • Method : The exact method of how “2-Chloro-4-propionylpyridine” is used in the synthesis of pyripropoxyfen is not specified in the source .
    • Results : Pyripropoxyfen is a pesticide that interferes with the growth and development of certain insects .

Safety And Hazards

While specific safety data for 2-Chloro-4-propionylpyridine was not found, related compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They have been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

properties

IUPAC Name

1-(2-chloropyridin-4-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-2-7(11)6-3-4-10-8(9)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHONLVKPBHGMJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80521844
Record name 1-(2-Chloropyridin-4-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80521844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-propionylpyridine

CAS RN

87121-53-7
Record name 1-(2-Chloropyridin-4-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80521844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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